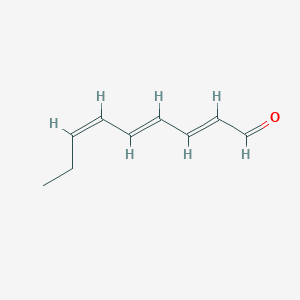

2E,4E,6Z-Nonatrienal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E,4E,6Z)-nona-2,4,6-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDSWFFUGPJMMN-ZRGCPWHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C\C=C\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100113-52-8 | |

| Record name | 2,4,6-Nonatrienal, (2E,4E,6Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100113528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-NONATRIENAL, (2E,4E,6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6791472F8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of (2E,4E,6Z)-Nonatrienal

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)—for the characterization of (2E,4E,6Z)-nonatrienal. This volatile aldehyde is a molecule of significant interest to researchers in flavor science, chemical ecology, and drug development due to its potent sensory properties and role as a biological signaling molecule.[1] Understanding its precise chemical structure through spectroscopic validation is paramount for any rigorous scientific investigation.

(2E,4E,6Z)-Nonatrienal, with the molecular formula C₉H₁₂O, is a polyunsaturated aldehyde featuring a nine-carbon chain with a conjugated system of three double bonds.[1] The specific stereochemistry—trans (E) at the C2-C3 and C4-C5 positions and cis (Z) at the C6-C7 position—is critical to its unique chemical and biological properties, including its characteristic oatmeal-like aroma.[1][2] This guide will detail the expected spectral features that confirm this specific isomeric structure.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a primary technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For (2E,4E,6Z)-nonatrienal, Electron Ionization (EI) is a standard method.

Expected Mass Spectrum Data

The EI-MS of (2E,4E,6Z)-nonatrienal is characterized by a specific set of fragment ions. The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight.[3] However, due to the molecule's lability, the molecular ion peak may be of low intensity. The fragmentation pattern provides a more robust fingerprint for identification.

Table 1: Key EI-MS Fragmentation Data for (2E,4E,6Z)-Nonatrienal

| m/z | Relative Intensity (%) | Putative Fragment Identity |

| 136 | Low | [M]⁺ Molecular Ion |

| 107 | High | [M-CHO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 79 | High | [C₆H₇]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

Note: Relative intensities are qualitative and can vary based on instrumentation and conditions.

Interpretation and Causality

The fragmentation pattern is a direct consequence of the molecule's structure. The conjugated π-system and the terminal aldehyde group dictate the cleavage pathways. The loss of the formyl radical (-CHO, 29 amu) to yield a stable C₈H₁₁⁺ fragment at m/z 107 is a common and diagnostically significant fragmentation for aldehydes. The subsequent cleavages and rearrangements within the unsaturated carbon chain lead to the formation of other stable carbocations, such as the tropylium ion (m/z 91) and various smaller unsaturated fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust protocol for analyzing (2E,4E,6Z)-nonatrienal involves Gas Chromatography (GC) coupled with Mass Spectrometry (MS), which separates the volatile compound from a mixture before detection.

-

Sample Preparation : Dissolve the synthesized or extracted compound in a volatile solvent like dichloromethane or diethyl ether.

-

GC Separation :

-

Column : Use a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-FFAP) for good separation of isomers.

-

Injection : Inject 1 µL of the sample solution into the GC inlet, typically set at 250 °C.

-

Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program : Start with an initial temperature of 40 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C.

-

-

MS Detection :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 350.

-

Interface Temperature : Maintain the GC-MS transfer line at 280 °C.

-

This self-validating system ensures that the retention time from the GC provides an orthogonal piece of data to the mass spectrum, increasing confidence in the identification.

Caption: GC-MS workflow for the analysis of (2E,4E,6Z)-nonatrienal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Stereochemistry

NMR spectroscopy is the most powerful tool for unambiguously determining the detailed stereochemistry of (2E,4E,6Z)-nonatrienal. Both ¹H and ¹³C NMR are essential, with coupling constants in the ¹H spectrum being particularly diagnostic for the E and Z configurations of the double bonds.

¹H NMR Spectral Data

The ¹H NMR spectrum of (2E,4E,6Z)-nonatrienal is complex due to the extensive coupling between protons along the conjugated system. The data presented here is based on characterization studies of the synthesized compound.[2]

Table 2: Predicted ¹H NMR Data for (2E,4E,6Z)-Nonatrienal (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (-CHO) | 9.55 | d | J = 8.0 |

| H-2 | 6.15 | dd | J = 15.0, 8.0 |

| H-3 | 7.20 | dd | J = 15.0, 10.5 |

| H-4 | 6.30 | dd | J = 15.0, 10.5 |

| H-5 | 7.05 | dd | J = 15.0, 11.0 |

| H-6 | 5.85 | t | J = 11.0 |

| H-7 | 5.60 | dt | J = 11.0, 7.5 |

| H-8 | 2.20 | quintet | J = 7.5 |

| H-9 (-CH₃) | 1.05 | t | J = 7.5 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the proton data, confirming the nine unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for (2E,4E,6Z)-Nonatrienal (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-CHO) | 193.5 |

| C-2 | 132.0 |

| C-3 | 152.0 |

| C-4 | 130.0 |

| C-5 | 145.0 |

| C-6 | 125.0 |

| C-7 | 135.0 |

| C-8 | 21.5 |

| C-9 | 13.0 |

Interpretation and Validation of Stereochemistry

The key to confirming the stereochemistry lies in the proton coupling constants (J-values):

-

H-2/H-3 and H-4/H-5 : The large coupling constants (~15 Hz) for these pairs are definitive for a trans (E) relationship between the vicinal protons across the double bond.

-

H-6/H-7 : The smaller coupling constant (~11 Hz) is characteristic of a cis (Z) relationship.

This pattern of two large and one small coupling constant for the C2-C7 olefinic protons is the essential spectroscopic signature that validates the (2E,4E,6Z) isomer.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of purified (2E,4E,6Z)-nonatrienal in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition :

-

Acquire at least 16 scans.

-

Set a spectral width of 12-15 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire several hundred scans due to the lower natural abundance of ¹³C.

-

Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets.

-

Set a spectral width of 220-240 ppm.

-

-

Data Processing : Apply a Fourier transform and phase correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

Caption: Logic for assigning stereochemistry using ¹H NMR coupling constants.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Data

The IR spectrum of (2E,4E,6Z)-nonatrienal will prominently feature absorptions characteristic of an α,β-unsaturated aldehyde and the different types of C=C double bonds.

Table 4: Key IR Absorption Bands for (2E,4E,6Z)-Nonatrienal

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2970 | Medium | C-H stretch | Alkyl (CH₃, CH₂) |

| ~2720 | Weak | C-H stretch | Aldehyde |

| ~1685 | Strong | C=O stretch | Conjugated Aldehyde |

| ~1640 | Strong | C=C stretch | Conjugated Alkene |

| ~970 | Strong | C-H bend | trans-Alkene (out-of-plane) |

| ~730 | Medium | C-H bend | cis-Alkene (out-of-plane) |

Causality of Key Peaks

-

Conjugated Carbonyl (C=O) : The C=O stretch appears at a lower frequency (~1685 cm⁻¹) than a typical saturated aldehyde (~1725 cm⁻¹) because conjugation with the C=C double bonds delocalizes electron density, weakening the carbonyl double bond. This is a key indicator of an α,β-unsaturated system.

-

trans and cis C-H Bends : The strong absorption around 970 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene, confirming the E configuration at C2-C3 and C4-C5. The weaker band around 730 cm⁻¹ is indicative of the cis-disubstituted C=C bond, confirming the Z configuration at C6-C7.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid samples.

-

Sample Preparation : Place one drop of the neat, purified liquid (2E,4E,6Z)-nonatrienal directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal first.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans.

-

Set a resolution of 4 cm⁻¹.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The rigorous identification of (2E,4E,6Z)-nonatrienal is achieved through the synergistic application of MS, NMR, and IR spectroscopy. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. Infrared spectroscopy identifies the key functional groups and offers initial evidence of the double bond stereochemistry. Finally, ¹H NMR spectroscopy provides the definitive and unambiguous assignment of the (2E,4E,6Z) configuration through the measurement of proton-proton coupling constants. Together, these techniques form a self-validating analytical workflow essential for the accurate characterization of this important molecule in research and development settings.

References

-

Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. [Link]

-

PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6Z)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Janssen, D., et al. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7099–7111. [Link]

-

Courregelongue, M., & Pons, A., et al. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244–1255. [Link]

-

The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]

Sources

The Genesis of a Key Flavor Note: An In-depth Technical Guide to the Formation of 2E,4E,6Z-Nonatrienal in Walnuts

Abstract

The characteristic and highly valued flavor profile of fresh walnuts ( Juglans regia L.) is a complex symphony of volatile organic compounds. Among these, (2E,4E,6Z)-nona-2,4,6-trienal has been identified as a key character-impact aroma compound, contributing a distinct oatmeal-like note that is crucial to the overall sensory perception of walnuts.[1][2][3] This in-depth technical guide elucidates the intricate biochemical pathways responsible for the formation of this specific C9 aldehyde, providing a comprehensive overview for researchers, food scientists, and professionals in the flavor and fragrance industry. We will delve into the enzymatic cascade of the lipoxygenase pathway, exploring the roles of specific enzymes and their substrates, and also consider the potential for non-enzymatic contributions and subsequent isomerization reactions.

Introduction: The Significance of 2E,4E,6Z-Nonatrienal in Walnut Flavor

The desirable flavor of fresh walnuts is a delicate attribute, susceptible to degradation during storage, which can lead to the development of off-flavors and rancidity.[4] Understanding the biogenesis of key flavor compounds is paramount for developing strategies to preserve and enhance the sensory quality of walnuts and their derived products. Recent studies have unequivocally identified (2E,4E,6Z)-nona-2,4,6-trienal, in concert with sotolon, as a pivotal component of the characteristic aroma of fresh walnuts.[1][2][3] Its formation is intrinsically linked to the lipid composition of walnuts, which are notably rich in polyunsaturated fatty acids (PUFAs), particularly α-linolenic acid.[4] This guide will dissect the mechanism of its formation, providing a foundational understanding for applications in quality control, breeding programs for flavor enhancement, and the development of natural flavor ingredients.

The Primary Enzymatic Pathway: The Lipoxygenase (LOX) Cascade

The biosynthesis of this compound in walnuts is predominantly an enzymatic process initiated by the lipoxygenase (LOX) pathway.[4] This pathway is a well-established route for the generation of a wide array of volatile C6 and C9 aldehydes and alcohols, often referred to as "green leaf volatiles," in many plant species.[5][6] The process can be conceptually divided into two main enzymatic steps.

Step 1: Regio- and Stereospecific Dioxygenation by 9-Lipoxygenase (9-LOX)

The journey from a fatty acid to a volatile aldehyde begins with the action of lipoxygenase, a class of non-heme iron-containing dioxygenases. In the context of C9 aldehyde formation, a specific isoform, 9-lipoxygenase (9-LOX) , is the key initiating enzyme.

-

Substrate: The primary substrate for the synthesis of C9 aldehydes in walnuts is α-linolenic acid (ALA; 18:3, n-3) , an omega-3 fatty acid abundant in walnut oil.[4]

-

Reaction: 9-LOX catalyzes the regio- and stereospecific insertion of molecular oxygen into the α-linolenic acid molecule at the C-9 position. This reaction transforms the (Z,Z,Z)-configured double bonds of ALA into a conjugated diene system, resulting in the formation of a 9-hydroperoxy-octadecatrienoic acid (9-HPOT) .[7] While direct stereochemical analysis of walnut 9-LOX is not extensively documented, it is highly probable, based on studies in other plants, that the reaction proceeds with a high degree of stereospecificity, yielding the (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid isomer.[7]

Step 2: C-C Bond Cleavage by Hydroperoxide Lyase (HPL)

The hydroperoxide intermediate is a transient species that is rapidly metabolized by the next enzyme in the cascade, hydroperoxide lyase (HPL) .

-

Reaction: HPL, a member of the cytochrome P450 superfamily (CYP74), catalyzes the cleavage of the C-C bond adjacent to the hydroperoxide group.[8] Specifically, it cleaves the C9-C10 bond of the 9-HPOT molecule.

-

Products: This cleavage event generates two fragments: a C9 aldehyde and a C9 oxo-acid. The C9 aldehyde initially formed is likely (3Z,6Z)-nonadienal .

Step 3: Isomerization to this compound

The initially formed (3Z,6Z)-nonadienal is not the final, stable aroma compound. It is known that (Z)-3-alkenals can undergo isomerization to the more stable (E)-2-alkenal configuration.[9][10] In the case of nonatrienal, a series of isomerizations are necessary to arrive at the 2E,4E,6Z configuration. While the precise enzymatic machinery for this in walnuts is yet to be fully characterized, it is plausible that a dedicated (Z)-3:(E)-2-hexenal isomerase or similar enzymes are involved.[9] It is also possible that some of these isomerization steps occur spontaneously. The proposed final step is the isomerization of an intermediate to yield the conjugated triene system of (2E,4E,6Z)-nona-2,4,6-trienal .

Visualizing the Pathway

The enzymatic formation of this compound can be visualized as a sequential process.

Caption: Enzymatic pathway for the formation of this compound in walnuts.

Non-Enzymatic Formation and Influencing Factors

While the LOX pathway is the primary route for the formation of this compound, it is important to acknowledge the potential for non-enzymatic lipid peroxidation (autoxidation).

-

Autoxidation: In the presence of oxygen, heat, light, and metal ions, polyunsaturated fatty acids can undergo free-radical mediated oxidation. This process is less specific than enzymatic oxidation and can lead to a complex mixture of hydroperoxides and their subsequent breakdown products, including various aldehydes, ketones, and alcohols that contribute to rancidity. While autoxidation can also produce C9 aldehydes, the specific formation of the 2E,4E,6Z-isomer is likely less favored compared to the enzymatic pathway.

-

Factors Influencing Formation: The rate of both enzymatic and non-enzymatic aldehyde formation is influenced by several factors:

-

Oxygen Availability: As a key substrate for the LOX reaction and a driver of autoxidation, the presence of oxygen is critical.

-

Temperature: While moderate temperatures are optimal for enzyme activity, high temperatures can inactivate enzymes but accelerate autoxidation.[11][12]

-

Tissue Disruption: Mechanical damage to walnut tissues, such as during processing, brings the enzymes (LOX and HPL) into contact with their substrates (lipids), initiating the rapid formation of volatile aldehydes.

-

Experimental Protocols for Analysis

The investigation of this compound formation in walnuts requires robust analytical methodologies. A typical workflow is outlined below.

Sample Preparation and Extraction

-

Sample Homogenization: Fresh walnut kernels are flash-frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and ensure a homogenous sample.

-

Solvent Extraction: The powdered sample is extracted with a suitable organic solvent, such as a mixture of hexane and isopropanol, to isolate the lipids and volatile compounds.

-

Volatile Compound Isolation: Solid-Phase Microextraction (SPME) is a common and effective technique for the selective extraction and concentration of volatile and semi-volatile compounds from the sample headspace or a liquid extract.

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the separation, identification, and quantification of volatile compounds.

-

Separation: A gas chromatograph equipped with a capillary column of appropriate polarity separates the individual components of the volatile extract based on their boiling points and chemical properties.

-

Identification: A mass spectrometer coupled to the GC provides mass spectra of the eluting compounds, which can be compared to spectral libraries for positive identification. Authentic standards of this compound should be used for confirmation.

-

-

Gas Chromatography-Olfactometry (GC-O): This technique allows for the sensory evaluation of the separated compounds. A trained panelist sniffs the effluent from the GC column to identify the odor-active compounds and their specific aroma characteristics.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the analysis of this compound in walnuts.

Summary and Future Perspectives

The formation of this compound in walnuts is a finely tuned enzymatic process, primarily driven by the sequential action of 9-lipoxygenase and hydroperoxide lyase on α-linolenic acid. The resulting C9 aldehyde undergoes isomerization to yield the final, potent aroma compound. While the general pathway is well-understood within the broader context of plant biochemistry, further research is warranted to specifically characterize the lipoxygenase and hydroperoxide lyase enzymes in Juglans regia. A deeper understanding of their substrate specificity, stereospecificity, and the factors regulating their activity will be instrumental in developing strategies to optimize and preserve the unique and desirable flavor of fresh walnuts.

References

- C6-aldehyde formation by fatty acid hydroperoxide lyase in the brown alga Laminaria angust

- Enzymatic Study of Linoleic and Alpha-Linolenic Acids Biohydrogenation by Chloramphenicol-Treated Mixed Rumen Bacterial Species.

- Microbial Production of Conjugated Linoleic Acid and Conjugated Linolenic Acid Relies on a Multienzymatic System.

- The proposed pathway for short chain aldehydes [2(E) and 3(Z) nonenal,...

- Origins of conjugated triene fatty acids. The biosynthesis of calendic acid by Calendula officinalis. RSC Publishing.

- Hydroperoxide lyase and divinyl ether synthase. PubMed.

- Exploring the role of lipoxygenases on walnut quality and shelf-life.

- Lipoxygenase activity in walnuts and almonds.

- Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants.

- Hydroperoxide-lyase activity in mint leaves: Volatile C6-aldehyde production from hydroperoxy-fatty acids.

- Synthesis of dihydroperoxides of linoleic and linolenic acids and studies on their transform

- Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family.

- Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry.

- Enzymatic Synthesis of Extremely Pure Triacylglycerols Enriched in Conjugated Linoleic Acids.

- Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Applic

- Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation.

- Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. Wageningen University & Research.

- 9-Lipoxygenase pathway for the metabolism of α-linolenic acid. 9-LOX,...

- ISOMERIZATION AMONG THE ISOMERS OF 2-HEXENAL and 3-HEXENAL BY FOURIER TRANSFORM MICROWAVE SPECTROSCOPY. University of Illinois IDEALS.

- Lipoxygenase activity in walnuts and almonds.

- Sotolon and (2 E ,4 E ,6 Z )-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts.

- Sotolon and (2 E,4 E,6 Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. PubMed.

- An Insight into the Isomerization Chemistry of Methyl Linolenate. JOCPR.

Sources

- 1. Two distinct pathways of formation of 4-hydroxynonenal. Mechanisms of nonenzymatic transformation of the 9- and 13-hydroperoxides of linoleic acid to 4-hydroxyalkenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. C6-aldehyde formation by fatty acid hydroperoxide lyase in the brown alga Laminaria angustata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Initial Characterization of 2E,4E,6Z-Nonatrienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and characterization of (2E,4E,6Z)-nona-2,4,6-trienal, a potent nine-carbon volatile aldehyde with significant impact on the flavor and aroma of various food products. This document delves into the initial identification of this compound as a key aroma constituent in oat flakes and walnuts, its sensory properties, and its biosynthetic origins from polyunsaturated fatty acids. Furthermore, it outlines the analytical techniques pivotal to its structural elucidation and quantification, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental workflows for its isolation and a representative synthetic protocol are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, food science, and natural product chemistry.

Introduction: The Emergence of a Potent Aroma Compound

(2E,4E,6Z)-Nona-2,4,6-trienal is a conjugated aldehyde with the molecular formula C₉H₁₂O.[1][2] Its specific stereochemistry, featuring two trans double bonds at positions 2 and 4, and one cis double bond at position 6, is crucial to its distinct sensory properties and biological activity.[1][2] While numerous volatile compounds contribute to the complex aroma profiles of foods, only a select few, known as "character-impact" compounds, are singularly responsible for the characteristic scent of a product. 2E,4E,6Z-Nonatrienal has emerged as one such compound, defining the aroma of several important foodstuffs.[3] Its extremely low odor threshold makes it a significant contributor to aroma even at trace concentrations. This guide provides an in-depth exploration of the scientific journey to identify and characterize this potent flavor molecule.

Caption: Proposed biosynthetic pathway of this compound from α-linolenic acid.

Chemical Synthesis

The stereoselective synthesis of this compound is crucial for obtaining pure standards for analytical and sensory studies. The Wittig reaction is a commonly employed and effective method for its synthesis due to its reliability in forming carbon-carbon double bonds with control over stereochemistry.

Representative Protocol: Wittig Reaction

This protocol is a representative example based on the principles of the Wittig reaction for the synthesis of polyunsaturated aldehydes.

Objective: To synthesize (2E,4E,6Z)-nona-2,4,6-trienal.

Materials:

-

(2Z)-Hex-2-enal (starting aldehyde)

-

(Triphenylphosphoranylidene)acetaldehyde (Wittig reagent)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Reagent Preparation: Dissolve (triphenylphosphoranylidene)acetaldehyde in the anhydrous solvent in the reaction flask.

-

Aldehyde Addition: Dissolve (2Z)-Hex-2-enal in the anhydrous solvent and add it dropwise to the stirred solution of the Wittig reagent at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (2E,4E,6Z)-nona-2,4,6-trienal.

-

Validation: Confirm the structure and purity of the synthesized compound using GC-MS and ¹H and ¹³C NMR spectroscopy.

Isolation and Purification from Natural Sources

The isolation of a volatile and potentially labile compound like this compound from a complex food matrix requires careful and mild extraction techniques to prevent artifact formation.

Caption: General experimental workflow for the isolation and characterization of this compound.

Step-by-Step Methodology

-

Sample Preparation: The food sample (e.g., oat flakes, fresh walnuts) is homogenized in a suitable solvent (e.g., diethyl ether, dichloromethane) at a low temperature to minimize enzymatic activity.

-

Extraction: The homogenate is stirred for a defined period to ensure efficient extraction of the volatile compounds.

-

Isolation of Volatiles: The solvent extract is subjected to Solvent-Assisted Flavor Evaporation (SAFE). This high-vacuum distillation technique allows for the gentle separation of volatile compounds from the non-volatile matrix components at low temperatures, thus preventing thermal degradation and artifact formation.

-

Concentration: The resulting distillate is carefully concentrated using a Vigreux column to a small volume.

-

Analysis and Identification: The concentrated aroma extract is then analyzed by Gas Chromatography-Olfactometry (GC-O) to identify the odor-active regions and by Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification.

-

Purification (for standard isolation): For the isolation of a pure standard, the extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Spectroscopic Analysis

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the retention index (RI) on different polarity columns and the mass spectrum are key identifiers. The mass spectrum is generated by electron ionization (EI), which causes fragmentation of the molecule. The fragmentation pattern is a unique fingerprint of the compound.

Expected Mass Spectral Fragmentation:

While a publicly available, experimentally derived mass spectrum is not readily accessible, the expected fragmentation pattern for this compound (Molecular Weight: 136.19 g/mol ) under EI would include:

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |

| 136 | [C₉H₁₂O]⁺ | Molecular ion (M⁺) |

| 135 | [M-H]⁺ | Loss of a hydrogen atom |

| 121 | [M-CH₃]⁺ | Loss of a methyl radical |

| 107 | [M-C₂H₅]⁺ | Loss of an ethyl radical from the terminus |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in unsaturated systems |

| 79 | [C₆H₇]⁺ | Common fragment in cyclic/aromatic systems |

| 67 | [C₅H₇]⁺ | Cyclopentenyl cation |

| 53 | [C₄H₅]⁺ | Cyclobutenyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 29 | [CHO]⁺ | Formyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the synthesized compound, confirming the connectivity of atoms and the stereochemistry of the double bonds.

Predicted NMR Data:

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 (CHO) | 9.5 - 9.7 | d | J ≈ 8.0 |

| H-2 | 6.1 - 6.3 | dd | J ≈ 15.0, 8.0 |

| H-3 | 6.8 - 7.2 | m | |

| H-4 | 6.3 - 6.5 | m | |

| H-5 | 6.6 - 6.9 | m | |

| H-6 | 5.8 - 6.0 | m | |

| H-7 | 5.4 - 5.6 | m | |

| H-8 | 2.1 - 2.3 | m | |

| H-9 | 1.0 - 1.2 | t | J ≈ 7.5 |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted δ (ppm) |

| C-1 (CHO) | 193 - 195 |

| C-2 | 130 - 135 |

| C-3 | 150 - 155 |

| C-4 | 128 - 133 |

| C-5 | 145 - 150 |

| C-6 | 125 - 130 |

| C-7 | 135 - 140 |

| C-8 | 25 - 30 |

| C-9 | 12 - 15 |

Quantitative Analysis

The quantification of this compound in food matrices is typically performed using stable isotope dilution analysis (SIDA) coupled with GC-MS. This method involves spiking the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled this compound) to account for losses during sample preparation and analysis, ensuring high accuracy and precision.

Reported Concentrations in Food Products:

| Food Product | Concentration | Reference(s) |

| Oat Flakes | 13 µg/kg | [3][4] |

| Fresh Walnuts | ~10 µg/kg | [5] |

| Red Wine (max.) | 441.3 ng/L | [6] |

Conclusion and Future Perspectives

(2E,4E,6Z)-Nona-2,4,6-trienal stands out as a molecule of significant interest in flavor science due to its potent and characteristic aroma. Its discovery and characterization in key food products like oats and walnuts have provided a deeper understanding of the molecular basis of food flavor. The elucidation of its biosynthetic pathway from α-linolenic acid opens avenues for biotechnological production and for modulating its concentration in crops to enhance desirable flavor profiles.

Future research may focus on several key areas:

-

Detailed Biosynthetic Regulation: A more in-depth investigation into the specific lipoxygenase and hydroperoxide lyase isozymes involved in its formation and the factors that regulate their expression in different plant tissues.

-

Occurrence in Other Natural Products: Screening a wider range of plant and food materials for the presence of this compound to better understand its distribution in nature.

-

Sensory Interactions: Studying the synergistic and antagonistic sensory interactions between this compound and other volatile compounds in complex food aromas.

-

Bioactivity: Exploring potential biological activities of this unsaturated aldehyde beyond its role as a flavor compound.

This technical guide provides a solid foundation for professionals in the field, summarizing the current knowledge and highlighting the importance of this impactful aroma compound.

References

-

Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7047-7057. [Link]

-

Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244-1255. [Link]

-

PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6Z)-. National Center for Biotechnology Information. [Link]

-

Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. [Link]

-

Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. PubMed, 53(22), 8699–8705. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. 2,4,6-Nonatrienal, (2E,4E,6Z)- | C9H12O | CID 44256565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (E,E,Z)-2,4,6-nonatrienal, 100113-52-8 [thegoodscentscompany.com]

- 6. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

solid-phase microextraction (SPME) for 2E,4E,6Z-Nonatrienal analysis

An Application Guide for the Analysis of 2E,4E,6Z-Nonatrienal using Solid-Phase Microextraction (SPME)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the extraction and quantification of (2E,4E,6Z)-Nonatrienal, a potent aroma compound, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC). (2E,4E,6Z)-Nonatrienal is a key odorant responsible for the characteristic aroma of fresh walnuts and oatmeal.[1][2] Its analysis is critical in flavor chemistry, food science, and quality control. SPME offers a robust, solvent-free, and sensitive sample preparation method perfectly suited for capturing this volatile aldehyde from complex matrices.[3][4][5] This guide is designed for researchers and analytical scientists, offering a deep dive into the causality behind methodological choices, a detailed, field-proven protocol, and troubleshooting insights to ensure reliable and reproducible results.

Section 1: The SPME-GC Paradigm - A Conceptual Framework

Solid-Phase Microextraction is an equilibrium-based extraction technique that utilizes a fused-silica fiber coated with a stationary phase to adsorb and concentrate analytes from a sample.[3] For volatile compounds like this compound in complex samples (e.g., food, beverages), the Headspace (HS) extraction mode is superior. In HS-SPME, the fiber is exposed to the vapor phase above the sample, ensuring that only volatile and semi-volatile compounds are extracted, which protects the fiber from non-volatile matrix components and extends its lifespan.[3] The concentrated analytes are then thermally desorbed directly in the hot GC inlet for separation and detection.

The entire workflow is a seamless integration of sample preparation and chromatographic introduction, minimizing sample handling and potential for analyte loss.

Section 2: Method Development: Causality and Experimental Choices

A robust analytical method is built on a foundation of scientifically sound choices. This section explains the rationale behind the selection of key SPME parameters for this compound analysis.

The Heart of the Method: SPME Fiber Selection

The choice of fiber coating is the most critical parameter influencing selectivity and extraction efficiency. The decision is governed by the principle of "like dissolves like," where the polarity of the coating should be matched to the analyte. This compound is a C9 unsaturated aldehyde, making it a relatively non-polar to moderately polar volatile compound.

-

Polydimethylsiloxane (PDMS): A non-polar coating best suited for non-polar analytes. While it can extract nonatrienal, its efficiency may be limited.

-

Polyacrylate (PA): A polar coating, generally used for polar compounds like phenols and alcohols. It is not the optimal choice for aldehydes.

-

Divinylbenzene (DVB) Coatings: DVB is a porous polymer that provides a high surface area for adsorption of a wide range of volatile and semi-volatile compounds. It shows strong affinity for aldehydes.

-

PDMS/DVB: This dual-phase fiber combines the properties of both coatings, making it effective for a broader range of analytes, including aldehydes. Studies on the similar compound 2-nonenal have shown PDMS/DVB to be highly efficient.[6]

-

DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane): This is a tri-phase fiber offering the broadest analyte range, from very volatile gases (Carboxen) to semi-volatiles (PDMS). Its versatility and high efficiency for flavor compounds make it an excellent first choice for method development.[7][8]

-

Recommendation: For the analysis of this compound, a DVB/CAR/PDMS fiber is recommended due to its comprehensive coverage of volatile compounds and proven efficacy in complex food matrices.[5] A PDMS/DVB fiber is a suitable alternative.[6]

Optimizing the Extraction Environment

Achieving maximum sensitivity and reproducibility requires careful optimization of the extraction conditions. These parameters collectively influence the equilibrium distribution of the analyte between the sample, the headspace, and the fiber.[7]

| Parameter | Principle of Action & Rationale | Typical Range |

| Extraction Temperature | Increasing temperature raises the vapor pressure of this compound, shifting it into the headspace. However, adsorption onto the fiber is exothermic, so excessively high temperatures can reduce uptake.[9] An optimal temperature balances these two opposing effects. | 50 - 70 °C |

| Extraction Time | This is the time the fiber is exposed to the headspace. The goal is to reach, or consistently get close to, equilibrium, where the rate of analyte adsorption equals the rate of desorption. A time-course study is essential to determine the optimal duration.[10] | 30 - 60 min |

| Sample Agitation | Stirring or shaking the sample vial accelerates the mass transfer of the analyte from the matrix into the headspace, allowing equilibrium to be reached more quickly and improving precision. | 250 - 500 rpm |

| Matrix Modification | For aqueous samples, adding a salt like sodium chloride (NaCl) decreases the solubility of organic analytes (the "salting-out" effect), increasing their concentration in the headspace and enhancing extraction efficiency. | 0.5 g - 1.0 g NaCl per 5 mL sample |

Advanced Technique: On-Fiber Derivatization

For trace-level quantification, aldehydes can present chromatographic challenges. On-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a powerful technique to overcome these issues.[11] PFBHA reacts with the aldehyde on the fiber to form a stable, heavier oxime derivative.[12]

-

Advantages: Improves thermal stability, enhances chromatographic peak shape, and dramatically increases sensitivity for mass spectrometric detection due to the presence of the pentafluorobenzyl group.[11]

-

Consideration: This adds a step to the procedure but is invaluable when pursuing the lowest possible detection limits.

Section 3: A Validated Protocol for Analysis

This section provides a step-by-step protocol for the HS-SPME-GC-MS analysis of this compound.

Materials & Instrumentation

-

SPME Fiber Assembly: Manual or Autosampler Holder with a DVB/CAR/PDMS StableFlex fiber (e.g., 50/30 µm thickness).

-

Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Instrumentation: Gas Chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

-

GC Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar DB-WAX column is recommended for good peak shape of aldehydes.

-

Reagents: (2E,4E,6Z)-Nonatrienal standard, Sodium Chloride (analytical grade), organic-free water.

Step-by-Step Experimental Workflow

-

Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a specified temperature.

-

Sample Preparation: Place an accurately weighed aliquot of the sample (e.g., 5 g of homogenized food product) into a 20 mL headspace vial. For aqueous samples, add 1 g of NaCl.

-

Equilibration: Securely cap the vial and place it in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation (e.g., 250 rpm).

-

Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 45 minutes at 60°C with continued agitation.

-

Desorption: Immediately after extraction, retract the fiber and introduce it into the GC inlet, which is held at 250°C. Desorb for 4 minutes in splitless mode to ensure complete transfer of the analyte to the GC column.

-

Analysis: Start the GC-MS run concurrently with the desorption process.

Recommended GC-MS Conditions

| Parameter | Setting | Rationale |

| Inlet | 250 °C, Splitless Mode (4 min) | Ensures efficient thermal desorption of the analyte from the SPME fiber. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 40°C (hold 2 min), ramp to 240°C @ 8°C/min, hold 5 min | Separates this compound from other volatile components in the sample. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of volatile compounds. |

| MS Transfer Line | 250 °C | Prevents condensation of the analyte before reaching the MS source. |

| MS Ion Source | 230 °C | Standard temperature for electron ionization. |

| MS Quadrupole | 150 °C | Standard temperature for the mass analyzer. |

| Mass Range | Scan Mode: m/z 35-350 | Captures the full mass spectrum for identification. |

| Quantifier Ion | SIM Mode: Target specific ions for higher sensitivity (e.g., m/z 67, 81, 95, 136) | To be determined from the analysis of a pure standard. |

Section 4: Ensuring Scientific Integrity: Validation and Troubleshooting

A developed method is only trustworthy if it is validated and performs reliably.

Method Validation Essentials

To ensure the data is accurate and defensible, the method should be validated for several key parameters.[10][13]

-

Linearity: A calibration curve should be generated using at least five concentration levels of the this compound standard. The correlation coefficient (r²) should be >0.99.

-

Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). These values define the sensitivity of the method.

-

Precision: Assessed by performing replicate extractions (n=5 or more) of the same sample. The relative standard deviation (RSD) should typically be <15%.

-

Accuracy: Determined by spiking a known amount of standard into a real sample matrix and calculating the percent recovery. Recoveries in the range of 80-120% are generally considered acceptable.

Troubleshooting Common SPME Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Analyte Peak | Incomplete desorption; Fiber not fully exposed; Low analyte concentration; Incorrect fiber choice. | Increase desorption time/temp; Check SPME holder mechanics; Use derivatization for trace levels; Re-evaluate fiber selection. |

| Poor Reproducibility (High RSD) | Inconsistent timing (extraction/desorption); Temperature fluctuations; Non-homogenous sample; Fiber damage. | Use an autosampler for precise timing; Ensure heating block is stable; Thoroughly homogenize sample; Inspect fiber under a microscope. |

| Peak Carryover | Incomplete desorption from the previous run ("memory effect"). | Increase desorption time and/or temperature. Bake out the fiber in a clean, hot inlet between complex samples.[6] |

| Extraneous Peaks | Contamination from septa, vials, or solvent; Fiber bleed. | Run a blank vial to identify source; Ensure proper fiber conditioning to minimize bleed. |

Conclusion

Headspace Solid-Phase Microextraction coupled with Gas Chromatography is a powerful, efficient, and sensitive technique for the analysis of the key aroma compound this compound. By understanding the scientific principles behind parameter selection—from fiber chemistry to extraction dynamics—researchers can develop and validate a robust method. The protocol detailed herein provides a field-tested starting point for achieving accurate and reproducible quantification of this important analyte in a variety of matrices, contributing to advancements in flavor science and product quality assessment.

References

-

Sato, K., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. MDPI. Available at: [Link]

-

Stashenko, E. E., et al. (2008). Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. Journal of Separation Science. Available at: [Link]

-

Ma, J., et al. (2013). Determination of Aldehydes in Diatoms by Headspace Solid-Phase Microextraction Coupled with GC-MS. Journal of Chromatographic Science. Available at: [Link]

-

Bicchi, C., et al. (2021). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. MDPI. Available at: [Link]

-

Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Pons, A., et al. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Wrolstad, R. E., et al. (2018). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. ResearchGate. Available at: [Link]

-

Ma, J., et al. (2013). Determination of Aldehydes in Diatoms by Headspace Solid-Phase Microextraction Coupled with GC-MS. ResearchGate. Available at: [Link]

-

Hudson, E. D., et al. (2007). Determination of Trace Aldehydes and Ketones in Seawater Using a Derivatization-Solid- Phase Microextraction (SPME) Method. ResearchGate. Available at: [Link]

-

Čandek-Potokar, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]

-

Čandek-Potokar, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. Available at: [Link]

-

Yermakov, A. M., et al. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. National Institutes of Health. Available at: [Link]

-

Bicchi, C., et al. (2021). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. PubMed Central. Available at: [Link]

-

Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Pons, A., et al. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. ResearchGate. Available at: [Link]

-

Sumner, L. W., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). PubMed Central. Available at: [Link]

-

Pérez-Coello, M. S., et al. (2003). Fast screening method for volatile compounds of oak wood used for aging wines by headspace SPME-GC-MS (SIM). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Casadei, E., et al. (2018). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils. Semantic Scholar. Available at: [Link]

-

Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. ACS Publications. Available at: [Link]

-

Kataoka, H., & Saito, K. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. PubMed Central. Available at: [Link]

-

Marcus, S., & El-Sharkawy, A. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. MDPI. Available at: [Link]

-

The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. The Good Scents Company. Available at: [Link]

-

Harmon, A. D. (2017). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. Available at: [Link]

-

Spinnler, H. E., & Collombel, I. (2001). Optimization of headspace solid-phase Microextraction (SPME) for the odor analysis of surface-ripened cheese. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Liu, R., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. Available at: [Link]

-

de Souza, A. C., et al. (2015). (E)-2-Nonenal determination in brazilian beers using headspace solid-phase microextraction and gas chromatographic coupled mass spectrometry (HS-SPME-GC-MS). ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast screening method for volatile compounds of oak wood used for aging wines by headspace SPME-GC-MS (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 11. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol for the Detection of 2E,4E,6Z-Nonatrienal using Gas Chromatography-Olfactometry (GC-O)

Senior Application Scientist Note: This document provides a comprehensive guide for the detection and characterization of (2E,4E,6Z)-nonatrienal, a potent aroma compound, using Gas Chromatography-Olfactometry (GC-O). The methodologies detailed herein are designed to be robust and adaptable for researchers, scientists, and professionals in the food, beverage, and flavor industries. The core principle of this application is to leverage the synergistic power of instrumental analysis and human sensory perception to identify and quantify key odorants that define the aromatic profile of a sample.

Introduction: The Significance of (2E,4E,6Z)-Nonatrienal

(2E,4E,6Z)-Nonatrienal is a naturally occurring volatile aldehyde that contributes a characteristic cereal-like, sweet, and sometimes described as oat flake-like aroma to a variety of food products.[1][2] Its presence has been identified as a key aroma compound in oats, black tea, and walnuts.[2][3][4][5] Due to its extremely low odor threshold, even trace amounts of this compound can have a significant impact on the overall flavor profile of a product.[2][6][7] Therefore, accurate and sensitive detection methods are crucial for quality control, product development, and flavor research.

Gas Chromatography-Olfactometry (GC-O) is an ideal technique for this purpose. It combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system as a detector.[8][9][10][11] This dual-detection approach allows for the identification of odor-active compounds that might be present at concentrations below the detection limits of conventional instrumental detectors like a mass spectrometer (MS) or a flame ionization detector (FID).[10][12][13]

This application note will detail the necessary steps for the successful application of GC-O for the detection of (2E,4E,6Z)-nonatrienal, covering sample preparation, instrumental analysis, and data interpretation.

Understanding the Analyte: (2E,4E,6Z)-Nonatrienal

A thorough understanding of the analyte's chemical and sensory properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Chemical Formula | C9H12O | [1][14] |

| Molecular Weight | 136.19 g/mol | [1][14] |

| Appearance | Colorless to pale yellow liquid/oil | [1][3] |

| Odor Description | Cereal-like, sweet, oat flake-like, green, cucumber | [2][6][7][15] |

| Odor Threshold | Extremely low (e.g., 0.0002 ng/L in air, 16 ng/L in model wine) | [2][6][7][16][17] |

| Precursor | Linolenic acid | [2][7] |

Experimental Workflow: A Step-by-Step Approach

The overall workflow for the GC-O analysis of (2E,4E,6Z)-nonatrienal can be visualized as a sequential process, from sample acquisition to final data interpretation.

Figure 1: A comprehensive workflow for the GC-O analysis of (2E,4E,6Z)-nonatrienal, from sample preparation to data interpretation.

Detailed Protocols

Sample Preparation: Isolating the Volatiles

The choice of sample preparation technique is critical and depends on the sample matrix.[18] The goal is to efficiently extract and concentrate the volatile and semi-volatile compounds, including (2E,4E,6Z)-nonatrienal, while minimizing the formation of artifacts.[19][20]

Protocol 4.1.1: Solvent-Assisted Flavor Evaporation (SAFE)

This technique is particularly effective for obtaining a representative aroma extract from complex food matrices.[19]

-

Homogenization: Homogenize the sample with a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Extraction: Perform a liquid-liquid extraction to separate the organic phase containing the volatile compounds.[20]

-

SAFE Distillation: Introduce the organic extract into the SAFE apparatus under high vacuum. The solvent and volatile compounds will evaporate at a low temperature, preventing thermal degradation of labile compounds.

-

Condensation: The evaporated volatiles are then condensed in a cold trap cooled with liquid nitrogen.

-

Concentration: The resulting distillate is carefully concentrated to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen.

Protocol 4.1.2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free and relatively simple technique suitable for screening and semi-quantitative analysis.[21][22]

-

Sample Preparation: Place a known amount of the homogenized sample into a headspace vial.

-

Equilibration: Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace for a set time to adsorb the analytes.[23]

-

Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the trapped volatiles.

GC-O System Configuration and Analysis

A typical GC-O system consists of a gas chromatograph coupled with a mass spectrometer and an olfactometry port.[10][18] The column effluent is split between the two detectors.[10]

Table 2: Recommended GC-O Parameters

| Parameter | Recommended Setting | Rationale |

| Injection Mode | Splitless or Pulsed Splitless | To ensure the transfer of trace-level analytes onto the column. |

| Injector Temperature | 230-250 °C | To ensure efficient volatilization without thermal degradation. |

| Column | Non-polar (e.g., DB-5ms) and/or polar (e.g., DB-FFAP) | Using columns of different polarities aids in the separation and tentative identification of compounds based on retention indices. |

| Oven Program | Start at 40°C (hold 2 min), ramp 5-10°C/min to 250°C (hold 5-10 min) | A programmed temperature ramp is necessary to separate a wide range of volatile compounds with different boiling points. |

| Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) | Provides good separation efficiency. |

| Effluent Split Ratio | 1:1 (MS:Olfactometry Port) | To ensure that both the instrumental detector and the human assessor receive a sufficient amount of the analyte. |

| Transfer Line Temp. | 250 °C | To prevent condensation of less volatile compounds before reaching the detectors.[8] |

| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |

| Mass Range | m/z 35-350 | To cover the mass range of typical volatile compounds. |

| Olfactometry Port | Humidified air supply | To prevent nasal dehydration of the assessor during analysis. |

Protocol 4.2.1: GC-O Analysis

-

System Preparation: Condition the GC-O system to ensure it is clean and free of contaminants.

-

Assessor Training: Train the human assessors to recognize and describe different odors. It is advisable to use a panel of assessors to obtain more reliable data.[8]

-

Injection: Inject the prepared sample extract into the GC.

-

Data Acquisition: Start the data acquisition for both the MS and the olfactometry software.

-

Olfactory Evaluation: The assessor sniffs the column effluent at the olfactometry port and records the retention time, odor description, and intensity of each perceived aroma.

Data Analysis and Interpretation

The final step involves correlating the data from the MS and the olfactometry port to identify the odor-active compounds.

Figure 2: A flowchart detailing the data interpretation process for the confident identification of odor-active compounds.

Protocol 4.3.1: Identification of (2E,4E,6Z)-Nonatrienal

-

Data Alignment: Overlay the MS total ion chromatogram (TIC) with the aromagram generated from the olfactometry data.

-

Peak Matching: Identify the chromatographic peak that elutes at the same retention time as the "cereal-like" or "oat flake-like" odor detected at the olfactometry port.

-

Mass Spectral Analysis: Examine the mass spectrum of the corresponding peak. The mass spectrum of (2E,4E,6Z)-nonatrienal will show characteristic fragmentation patterns.

-

Library Search: Compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for a tentative identification.

-

Retention Index Confirmation: Calculate the retention index of the peak and compare it with literature values for (2E,4E,6Z)-nonatrienal on the same or a similar column.

-

Standard Confirmation: For unambiguous identification, inject an authentic standard of (2E,4E,6Z)-nonatrienal under the same GC-O conditions and confirm that the retention time, mass spectrum, and odor description match those of the unknown peak in the sample.

Advanced GC-O Techniques for Enhanced Analysis

For complex matrices or when dealing with very low concentrations of (2E,4E,6Z)-nonatrienal, advanced GC-O techniques can be employed.

-

Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of the aroma extract and subsequent GC-O analysis of each dilution.[2][4][5][6] The highest dilution at which an odor is still detectable is defined as the flavor dilution (FD) factor. This provides a measure of the relative potency of the odorants in the sample.[6][7]

-

Comprehensive Two-Dimensional Gas Chromatography-Olfactometry (GCxGC-O): This powerful technique provides significantly enhanced separation capacity, which is particularly useful for resolving co-eluting compounds in complex samples.[19]

Method Validation and Quality Control

To ensure the reliability and accuracy of the results, it is essential to validate the GC-O method.[24]

-

Linearity and Range: Establish the linear range of the MS detector for (2E,4E,6Z)-nonatrienal using a series of standard solutions.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the instrumental LOD and LOQ for the MS detector. Note that the olfactory LOD will likely be much lower.

-

Accuracy and Precision: Assess the accuracy and precision of the method by analyzing spiked samples at different concentration levels.[24]

-

Internal Standards: The use of a stable isotope-labeled internal standard, such as ¹³C-labeled (2E,4E,6Z)-nonatrienal, is highly recommended for accurate quantification, as it can compensate for losses during sample preparation and injection.[2][7]

Conclusion

The application of Gas Chromatography-Olfactometry provides a robust and sensitive methodology for the detection and characterization of the key aroma compound (2E,4E,6Z)-nonatrienal in a wide range of sample matrices. By combining the separation power of gas chromatography with the specificity of the human olfactory system, researchers can gain valuable insights into the compounds that shape the aromatic profile of foods, beverages, and other consumer products. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this powerful analytical technique.

References

- ChemicalBook. (2,4,6-Nonatrienal, (2E,4E,6Z)-).

- The Good Scents Company. ((E,E,Z)-2,4,6-nonatrienal).

- Wikipedia. (Gas chromatography-olfactometry).

-

Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. Retrieved from [Link]

- MDPI. (Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends).

-

Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2022). Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 70(5), 1536–1544. Retrieved from [Link]

- PubChem. (2,4,6-Nonatrienal, (2E,4E,6E)-).

-

Jira, W., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7133–7141. Retrieved from [Link]

-

ResearchGate. (Characterization of ( E , E , Z )-2, 4 , 6 -Nonatrienal as a Character Impact Aroma Compound of Oat Flakes). Retrieved from [Link]

- precisionFDA. (2,4,6-NONATRIENAL, (2E,4E,6Z)-).

-

Brattoli, M., Cisternino, E., De Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 37, 403-408. Retrieved from [Link]

-

MDPI. (Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds). Retrieved from [Link]

- Sepsolve Analytical. (Enhanced GC–O workflows for detailed sensory evaluation).

- Chromatography Today. (Sample Preparation Options for Aroma Analysis).

-

ResearchGate. (Distribution and Sensory Impact of (2 E ,4 E ,6 Z )-nonatrienal and Trans -4,5-epoxy-( E )-2-decenal in Wines and Spirits). Retrieved from [Link]

-

ResearchGate. ((PDF) Analysis of Volatiles in Food Products). Retrieved from [Link]

- PubChem. ((Z,E,E)-2,4,6-nonatriene).

- Leibniz-LSB@TUM. (Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes).

-

ACS Publications. (Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts). Retrieved from [Link]

-

AIDIC. (Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active). Retrieved from [Link]

- Royal Society of Chemistry. (Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples).

- LCGC International. (Sample Preparation for Food Contaminant Analysis).

- CNKI. (Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis).

- ScienceDirect. (Gas chromatography–olfactometry in food flavour analysis).

-

MDPI. (Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds). Retrieved from [Link]

- FDA. (Guidelines for the Validation of Chemical Methods for the Foods Program).

-

PubMed. (Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds). Retrieved from [Link]

-

ResearchGate. (GC-O-MS technique and its applications in food flavor analysis). Retrieved from [Link]

Sources

- 1. 2,4,6-Nonatrienal, (2E,4E,6Z)- | 100113-52-8 [amp.chemicalbook.com]

- 2. Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (E,E,Z)-2,4,6-nonatrienal, 100113-52-8 [thegoodscentscompany.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 13. aidic.it [aidic.it]

- 14. GSRS [precision.fda.gov]

- 15. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. books.rsc.org [books.rsc.org]

- 21. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. s27415.pcdn.co [s27415.pcdn.co]

Application Notes and Protocols for the Synthesis of Labeled 2E,4E,6Z-Nonatrienal for Tracer Studies

Introduction: The Significance of 2E,4E,6Z-Nonatrienal in Biological and Flavor Chemistry

(2E,4E,6Z)-Nonatrienal is a polyunsaturated aldehyde that plays a crucial role as a potent aroma compound in various foods and beverages, contributing to the characteristic flavor profiles of products like oat flakes and walnuts.[1] Beyond its sensory properties, it also functions as a pheromone in certain insect species. The precise stereochemistry of its three double bonds is critical to its biological activity and sensory perception.

The use of isotopically labeled (2E,4E,6Z)-nonatrienal is invaluable for tracer studies in various research fields. For instance, in food science, labeled nonatrienal can be used as an internal standard in stable isotope dilution assays (SIDA) to accurately quantify its concentration in complex food matrices. In metabolic studies, labeled tracers can elucidate the biosynthetic pathways and degradation of this and related lipid-derived volatile compounds. This guide provides a detailed protocol for the synthesis of (2E,4E,6Z)-nonatrienal and outlines strategies for the incorporation of isotopic labels for use in tracer studies.

Retrosynthetic Analysis and Strategy

The key challenge in the synthesis of this compound lies in the stereoselective construction of the three double bonds. A retrosynthetic analysis suggests a convergent approach, where the nine-carbon backbone is assembled from smaller, stereochemically defined fragments. Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are well-suited for this purpose.

A plausible retrosynthetic disconnection is between the C4 and C5 positions, suggesting a reaction between a C4 aldehyde and a C5 phosphorus ylide or phosphonate. The 2E double bond can be established from a commercially available precursor like crotonaldehyde. The 6Z double bond is the most challenging and requires a Z-selective olefination method.

Synthetic Pathway Overview